molecular formula C4H12Cl2N2O2 B556912 (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride CAS No. 215652-51-0

(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride

Cat. No. B556912
M. Wt: 191.05 g/mol
InChI Key: DOZGWJGZHSTDJL-OTUWWBTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride” likely refers to a specific stereoisomer of 2,3-diaminobutanoic acid, a derivative of the amino acid aspartic acid . It’s important to note that the properties and reactions of this compound can be significantly different from its stereoisomers due to the different spatial arrangement of its atoms .


Synthesis Analysis

While specific synthesis methods for “(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride” were not found, similar compounds are often synthesized through enantioselective methods . These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction .


Molecular Structure Analysis

The molecular structure of “(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride” would likely include a four-carbon chain with amino groups on the second and third carbons, and two hydrochloride ions associated with the amino groups .


Chemical Reactions Analysis

Amino acids, including 2,3-diaminobutanoic acid, can participate in a variety of chemical reactions. They can act as both acids and bases, react with other amino acids to form peptides, and undergo reactions at their amino and carboxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride” would depend on its specific structure. As an amino acid derivative, it would likely be a solid at room temperature, soluble in water, and have both acidic and basic properties .

Scientific Research Applications

  • Synthesis Methods :

    • Makino et al. (2009) described the diastereoselective synthesis of (2S,3R)-2,3-Diaminobutanoic acid derivatives using proline-catalyzed α-hydrazination reaction (Makino et al., 2009).
    • Robinson et al. (2001) reported the enantioselective synthesis of all four N,N'-protected DAB stereoisomers (Robinson et al., 2001).
    • Merino et al. (1997) developed a synthesis method based on the nucleophilic addition of methylmagnesium bromide (Merino et al., 1997).
  • Biological Occurrence and Synthesis :

    • Shaw et al. (1982) identified 2,3-diaminobutanoic acid in root nodules of Lotus tenuis inoculated with Rhizobium strain (Shaw et al., 1982).
    • Nunn and Codd (2017) discussed the biosynthesis of 2,4-diaminobutanoic acid in cyanobacteria, highlighting its neurotoxic properties (Nunn & Codd, 2017).
  • Medical and Pharmacological Research :

    • Kim et al. (1996) explored the antitumor activity of (2R,3R)-2,3-dihydroxy- and -2,3-dialkoxy-1,4-diaminobutane platinum(II) complexes, indicating potential medical applications (Kim et al., 1996).
  • Extraterrestrial Chemistry :

    • Meierhenrich et al. (2004) identified diamino acids, including 2,3-diaminobutanoic acid, in the Murchison meteorite, suggesting their significance in prebiotic chemistry (Meierhenrich et al., 2004).

Future Directions

The future directions for research on “(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride” would depend on its specific properties and potential applications. It could be of interest in the development of new pharmaceuticals, particularly if it shows unique biological activity .

properties

IUPAC Name

(2S,3R)-2,3-diaminobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGWJGZHSTDJL-OTUWWBTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride

CAS RN

215652-51-0
Record name (2S,3R)-2,3-diaminobutanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride
Reactant of Route 2
(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride
Reactant of Route 3
(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride
Reactant of Route 4
(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride
Reactant of Route 5
(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride
Reactant of Route 6
(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride

Citations

For This Compound
1
Citations
R Kuwano, S Okuda, Y Ito - Tetrahedron: Asymmetry, 1998 - Elsevier
The asymmetric hydrogenation of (E)-α,β-bis(N-acylamino)acrylates was promoted by a rhodium complex bearing a trans-chelating chiral diphosphine ligand (R,R)-(S,S)-PrTRAP, …
Number of citations: 49 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.